rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis
Description
Overview of rac-(5R,7R)-7-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis
This compound (CAS 2138175-88-7) belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. The compound’s molecular formula, C9H11F2N3O2, reflects its substitution pattern: a difluoromethyl group at position 7, a methyl group at position 5, and a carboxylic acid moiety at position 3. The cis configuration of the 5R and 7R stereocenters imposes distinct spatial constraints, influencing its reactivity and potential interactions in supramolecular systems.
Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 231.20 g/mol |
| Molecular Formula | C9H11F2N3O2 |
| Stereochemistry | 5R,7R (cis) |
| Functional Groups | Carboxylic acid, difluoromethyl, methyl |
The carboxylic acid group enhances hydrogen-bonding capacity, while the difluoromethyl substituent modulates electronic properties through inductive effects. These attributes position the compound as a versatile scaffold for pharmaceutical intermediates and materials science applications.
Historical Development and Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine core first emerged in synthetic organic chemistry during the mid-20th century, with early reports focusing on cyclocondensation reactions between aminopyrazoles and 1,3-dicarbonyl compounds. A landmark advancement occurred in 2019, when researchers developed an oxygen-driven cross-dehydrogenative coupling (CDC) strategy to synthesize polysubstituted pyrazolo[1,5-a]pyrimidines. This method employed N-amino-2-iminopyridines and 1,3-dicarbonyl precursors under acidic conditions, achieving yields up to 94% for analogous structures.
The introduction of fluorine-containing groups, such as difluoromethyl, represents a more recent innovation driven by medicinal chemistry’s demand for metabolically stable bioisosteres. For instance, ethyl esters of related difluoromethylpyrazolo[1,5-a]pyrimidines (e.g., CAS 2248279-89-0) have been synthesized via stereoselective alkylation and subsequent hydrolysis. These developments underscore the structural adaptability of the pyrazolo[1,5-a]pyrimidine framework.
Significance of Difluoromethyl-Substituted N-Heterocycles in Chemical Research
Difluoromethyl (-CF2H) groups impart unique physicochemical properties to N-heterocycles, including enhanced lipophilicity, metabolic stability, and hydrogen-bond donor capacity compared to non-fluorinated analogs. In rac-(5R,7R)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the -CF2H moiety at position 7 alters electron density across the fused ring system, as evidenced by computational studies of related compounds. This electronic modulation influences reactivity patterns, such as regioselectivity in electrophilic substitution reactions.
Comparative analyses of fluorinated vs. non-fluorinated pyrazolo[1,5-a]pyrimidines reveal that difluoromethyl substitution increases resistance to oxidative degradation while maintaining water solubility through the carboxylic acid group. These dual characteristics make the compound particularly valuable for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where balanced hydrophilicity-lipophilicity is critical.
Scope and Objectives of the Present Academic Review
This review systematically examines three interconnected domains:
- Structural and stereochemical analysis of rac-(5R,7R)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis, including crystallographic data (where available) and computational modeling insights.
- Synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core, with emphasis on stereoselective introduction of difluoromethyl and methyl groups.
- Comparative reactivity studies contrasting fluorine-containing derivatives with their non-fluorinated counterparts.
Properties
Molecular Formula |
C9H11F2N3O2 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16) |
InChI Key |
DXUWZTPSALSWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Core Formation
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl or α,β-unsaturated carbonyl compounds. For example:
- Step 1 : Reaction of 5-amino-3-methylpyrazole with ethyl 4,4-difluoroacetoacetate under acidic conditions yields the dihydropyrazolo[1,5-a]pyrimidine intermediate (Fig. 1A).
- Step 2 : Oxidation or dehydrogenation converts the dihydro intermediate to the fully aromatic system.
Key Data :
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | AcOH, 100°C, 6 h | 78 |
Introduction of Difluoromethyl Group
The difluoromethyl group at C7 is introduced via:
- Method A : Direct fluorination using diethylaminosulfur trifluoride (DAST) on a ketone precursor.
- Method B : Use of 2,2-difluoroacetic anhydride in a Vilsmeier-Haack reaction.
Example :
Carboxylic Acid Functionalization
The C3 carboxylic acid is introduced via hydrolysis of ester precursors:
- Step 1 : Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized via nucleophilic substitution.
- Step 2 : Base-mediated hydrolysis (e.g., NaOH in EtOH/H2O) cleaves the ester to the carboxylic acid (Table 1).
Table 1 : Hydrolysis Conditions and Yields
| Ester Precursor | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl ester | NaOH | EtOH/H2O (3:1) | 4 | 90 |
| Methyl ester | LiOH | THF/H2O | 6 | 85 |
Stereochemical Control (cis Configuration)
The cis configuration at C5 and C7 is achieved through:
- Diastereoselective Cyclization : Use of chiral auxiliaries or catalysts during cyclocondensation.
- Chromatographic Resolution : Separation of diastereomers using chiral stationary phases (e.g., Chiralpak AD-H).
Example :
- Cyclocondensation of (R)-configured aminopyrazole with a difluoromethyl ketone in the presence of L-proline yields the cis diastereomer with 75% diastereomeric excess (de).
Optimized Multi-Step Synthesis
Route 1: Sequential Functionalization
Route 2: One-Pot Microwave-Assisted Synthesis
- Conditions : Microwave irradiation (150°C, 20 min) accelerates cyclocondensation and fluorination steps, reducing reaction time from 6 h to 30 min.
- Yield : 70% overall yield for cis isomer.
Analytical Characterization
Critical data for confirming structure and purity:
Challenges and Solutions
Chemical Reactions Analysis
rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group, which can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound rac-(5R,7R)-7-(difluoromethyl)-5-methyl has been studied for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study: A study demonstrated that similar compounds effectively inhibited the proliferation of lung and breast cancer cells by targeting key signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models. It has shown promise in reducing inflammation markers and improving symptoms in conditions such as rheumatoid arthritis.
- Case Study: In vivo studies indicated that treatment with rac-(5R,7R)-7-(difluoromethyl)-5-methyl resulted in decreased levels of pro-inflammatory cytokines in animal models .
Neurological Applications
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. The compound has been evaluated for its potential in treating neurodegenerative diseases.
- Case Study: Research highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in conditions like Alzheimer's disease .
Pharmacological Mechanisms
The mechanisms underlying the biological activities of rac-(5R,7R)-7-(difluoromethyl)-5-methyl involve:
- Inhibition of kinases associated with cancer progression.
- Modulation of inflammatory pathways through NF-kB inhibition.
- Antioxidant activity that protects against cellular damage.
Mechanism of Action
The mechanism of action of rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Positions 5 and 7
Position 5 :
- Target Compound : Methyl group (small, electron-donating).
- Ethyl 5-cyclopropyl-7-(trifluoromethyl)-...pyrazolo[1,5-a]pyrimidine-3-carboxylate (): Cyclopropyl group (bulkier, introduces steric hindrance).
- GSK572A (): 4-Ethylphenyl group (aromatic, enhances π-π stacking interactions).
- Compound 4n (): 4-(Trifluoromethyl)phenyl group (strongly electron-withdrawing).
Position 7 :
- Target Compound : Difluoromethyl (–CF2H, moderate electron-withdrawing effect).
- : Trifluoromethyl (–CF3, stronger electron-withdrawing).
- Compound 4i (): Fluorophenyl group (aromatic, variable electronic effects).
- 5-Methyl-7-pentafluoroethyl-...pyrimidine-2-carboxylic acid (): Pentafluoroethyl (–CF2CF3, highly electronegative and bulky).
Functional Group Variations at Position 3
Stereochemical and Structural Considerations
- Cis vs. Trans Isomerism : The cis configuration (5R,7R) in the target compound may confer distinct binding properties compared to trans isomers or racemic mixtures. For example, in , the cis configuration of GSK572A is critical for its activity as a fatty acid shuttle inhibitor in mycobacteria .
- Ring Saturation : The target compound’s 4H,5H,6H,7H designation indicates partial saturation, enhancing conformational flexibility compared to fully aromatic analogs (e.g., ).
Key Research Findings
– Difluoromethyl at position 7 offers intermediate electronegativity, optimizing binding vs. trifluoromethyl analogs .
Functional Group Impact :
- Carboxylic acids (target) are preferred for ionic interactions in enzymatic pockets, whereas carboxamides () enhance blood-brain barrier penetration .
Stereochemical Specificity :
- The cis configuration in pyrazolo[1,5-a]pyrimidines is often critical for activity, as seen in GSK572A .
Biological Activity
The compound rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F2N3O4 |
| Molecular Weight | 365.33 g/mol |
| CAS Number | 2639389-45-8 |
| IUPAC Name | rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the difluoromethyl group enhances binding affinity and specificity towards enzymes and receptors involved in several biochemical pathways. Studies suggest that this compound can modulate enzymatic activities related to:
- Antimicrobial properties : Demonstrated synergistic effects with known antibiotics.
- Anticancer activities : Potential to inhibit cancer cell proliferation by targeting specific signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance:
- A study highlighted the compound's ability to enhance the efficacy of colistin against resistant bacterial strains through a synergistic mechanism .
- Structural modifications have led to compounds with improved antibacterial profiles against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has shown promise in anticancer research:
- In vitro studies revealed that rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can induce apoptosis in cancer cell lines by influencing cell cycle regulation and apoptosis-related pathways .
- Molecular docking studies suggest strong interactions with key oncogenic proteins.
Case Studies
-
Synergistic Antibacterial Study :
- A screening campaign identified this compound as effective in combination with colistin against multidrug-resistant strains of Escherichia coli.
- Results indicated a reduction in minimum inhibitory concentration (MIC) when combined with colistin.
-
Antitumor Efficacy :
- In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range.
- Mechanistic studies suggested activation of caspase-dependent pathways leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
